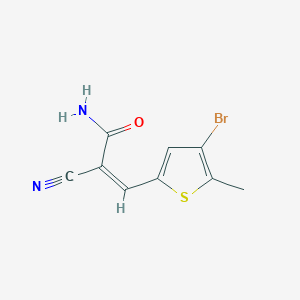

carbamate](/img/structure/B5518675.png)

hexyl [bis(hexyloxy)phosphoryl](diisopropoxyphosphoryl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

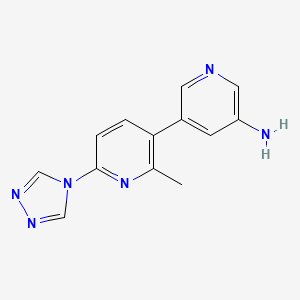

Hexyl bis(hexyloxy)phosphorylcarbamate is a compound that falls within the broader category of organophosphorus compounds, which are known for their diverse applications and significance in organic synthesis, materials science, and medicinal chemistry. While specific information on this compound is scarce, insights can be drawn from research on related phosphorus-containing compounds and carbamates, highlighting the synthesis, molecular structure, chemical reactions, and properties of similar molecules.

Synthesis Analysis

Phosphorylation of hydroxy functions and the synthesis of bis(carbamate) derivatives are fundamental processes in producing compounds with complex functionalities. For example, Bis(allyloxy)(diisopropylamino)phosphine serves as a new phosphinylating agent for effective phosphorylation after activation by tetrazole followed by oxidation (Bannwarth & Küng, 1989). Similarly, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate demonstrates the synthesis of triarylamino derivatives for organic photovoltaic materials, highlighting the use of Suzuki cross-coupling reactions (Chmovzh & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of phosphorus-containing compounds often features coordination to various functional groups, influencing their reactivity and applications. For instance, the structure of bis(diisopropyl(1,2-bis(diethylcarbamoyl)ethyl)phosphonate)erbium(III) nitrate monohydrate showcases monodentate coordination by a tripodal ligand system, providing insights into the complex geometry and coordination behavior of similar compounds (McCabe, Duesler, & Paine, 1985).

Chemical Reactions and Properties

Phosphorus compounds participate in a variety of chemical reactions, reflecting their versatility. The use of bis(diisopropyl)thiophosphoryl disulfide in vulcanization reactions as a sulfur donor illustrates the chemical reactivity of phosphorus compounds and their utility in materials science (Pimblott, Scott, & Stuckey, 1975).

Physical Properties Analysis

The synthesis and analysis of related compounds provide insights into their physical properties, such as solubility, stability, and thermal behavior. For example, Poly[bis(hexan N-carbazol)]phosphazene exhibits good thermal stability and a higher glass transition temperature, highlighting the impact of molecular structure on physical properties (Zhang Qing-jun, 2012).

Scientific Research Applications

Phosphorylation of Hydroxy Functions

Bis(allyloxy)(diisopropylamino)phosphine, a compound related to phosphorylating agents, demonstrates its utility in the effective phosphorylation of hydroxy functions. This process involves activation followed by oxidation, leading to the preparation of phosphorylated substrates, which can be analogously related to the chemical structure and potential applications of hexyl bis(hexyloxy)phosphorylcarbamate in synthesizing or modifying organic compounds (Bannwarth & Küng, 1989).

Antineoplastic Agent Synthesis

The synthesis and evaluation of bis[(carbamoyloxy)methyl] derivatives, including furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives, highlight the potential of carbamate compounds in the development of antineoplastic agents. These compounds were synthesized and tested for their activity against murine P388 lymphocytic leukemia, showing the broader relevance of carbamate derivatives in medicinal chemistry (Anderson & Jones, 1984).

Flame Retardant Materials

Phosphorus-containing diamines have been synthesized for use as curing agents in epoxy resins, yielding phosphorus-containing epoxy resins. This application demonstrates the role of phosphorus and carbamate compounds in enhancing flame retardancy of materials, suggesting potential areas where hexyl bis(hexyloxy)phosphorylcarbamate could be applied in material science for developing flame-resistant materials (Liu et al., 1997).

Bioremediation of Environmental Pollutants

Compounds such as bisphenol A, identified as environmental obesogens, have been studied for their degradation and bioremediation using enzymes like laccase. This research area underscores the importance of chemical compounds in environmental science, particularly in the degradation of persistent organic pollutants, where hexyl bis(hexyloxy)phosphorylcarbamate could potentially find application in enhancing bioremediation processes (Chhaya & Gupte, 2013).

These applications provide a broad view of the scientific research relevance of compounds structurally related to hexyl bis(hexyloxy)phosphorylcarbamate, spanning from chemical synthesis to environmental bioremediation. Further research and exploration are necessary to directly link these applications to the specified compound.

properties

IUPAC Name |

hexyl N-dihexoxyphosphoryl-N-di(propan-2-yloxy)phosphorylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO8P2/c1-8-11-14-17-20-30-25(27)26(36(29,33-23(4)5)34-24(6)7)35(28,31-21-18-15-12-9-2)32-22-19-16-13-10-3/h23-24H,8-22H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTELKARCJTYSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N(P(=O)(OCCCCCC)OCCCCCC)P(=O)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO8P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5518599.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5518617.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)

![4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)

![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)

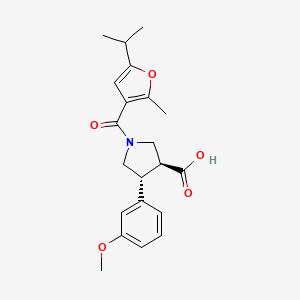

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)